molecular formula C11H15Cl2N B1584191 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine CAS No. 22270-22-0

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

Cat. No. B1584191
CAS RN: 22270-22-0
M. Wt: 232.15 g/mol
InChI Key: KUSNCWLQRVMIRN-UHFFFAOYSA-N
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Description

“2-Chloroethylamine” is a compound used as a derivatizing reagent for amino acids, dipeptides, and nucleotides . Another related compound, “2-Chloro-N,N-diethylethylamine”, is used as an alkylating reagent for the synthesis of various derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can be represented by their linear formulas. For “2-Chloroethylamine”, the linear formula is ClCH2CH2NH2 . For “2-Chloro-N,N-diethylethylamine”, the linear formula is (C2H5)2NCH2CH2Cl .

Scientific Research Applications

Cancer Therapeutics

This compound is a derivative of nitrogen mustard and is used in the synthesis of mechlorethamine hydrochloride , a chemotherapeutic agent . Mechlorethamine has been employed in the treatment of Hodgkin’s disease, lymphosarcoma, chronic myelocytic leukemia, and polycythemia vera. Its mechanism involves alkylating DNA, which interferes with cell division and growth.

Organic Synthesis Intermediary

As an intermediate in organic synthesis, this compound is utilized in the production of various pharmaceuticals. It acts as a starting reagent for the synthesis of bephenium hydroxynaphthoate , diltiazem , mepyramine , and phenyltoloxamine . These medications have applications ranging from antihypertensive effects to antihistamine properties.

Genotoxic Impurity Analysis

In the pharmaceutical industry, it’s crucial to analyze and control genotoxic impurities2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine serves as a genotoxic impurity in the manufacturing process of vortioxetine , an antidepressant . High-performance liquid chromatography coupled with mass spectrometry (HILIC–MS) is used to quantify such impurities.

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine is DNA, specifically the N7 nitrogen on the DNA base guanine . This compound belongs to the group of alkylating agents, a class of anticancer chemotherapeutic drugs .

Mode of Action

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine works by binding to DNA, crosslinking two strands and preventing cell duplication . This interaction with its targets results in changes at the molecular level that disrupt the normal function and replication of cells .

Biochemical Pathways

The affected pathway is the DNA replication process. By crosslinking two strands of DNA, 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine inhibits the normal replication process, leading to cell death . The downstream effects include the disruption of cell growth and division, which is particularly effective against rapidly dividing cells, such as cancer cells .

Pharmacokinetics

Similar compounds have a biological half-life of less than 1 minute and approximately 50% is excreted through the kidneys . These properties may impact the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine’s action include the disruption of DNA replication, leading to cell death . This can result in the reduction of tumor size and potentially the elimination of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . .

Safety and Hazards

The safety data sheet for a related compound, “Bis(2-chloroethyl)amine hydrochloride”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects .

properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-14(8-7-12)9-11(13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNCWLQRVMIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328862
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine

CAS RN

22270-22-0
Record name 2-chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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